1,4,4-trimethylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-trimethylpyrazolidin-3-one: is a heterocyclic organic compound with a pyrazolidine ring structure This compound is characterized by the presence of three methyl groups attached to the pyrazolidine ring, specifically at the 1, 4, and 4 positions The pyrazolidine ring is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,4-trimethylpyrazolidin-3-one can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions. The reaction typically proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazolidinone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,4-trimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazolidine derivatives with different substitution patterns.
Substitution: The methyl groups on the pyrazolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as bromine or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4,4-trimethylpyrazolidin-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a model compound to study the behavior of pyrazolidine derivatives in biological systems. It can also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4,4-trimethylpyrazolidin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyrazolidine: A parent compound with a similar ring structure but without the methyl substitutions.
1,3,5-trimethylpyrazole: Another heterocyclic compound with a similar substitution pattern but a different ring structure.
1,4-dimethylpyrazolidin-3-one: A closely related compound with two methyl groups instead of three.
Uniqueness: 1,4,4-trimethylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of more complex molecules and in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
500690-22-2 |
---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1,4,4-trimethylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-8(3)7-5(6)9/h4H2,1-3H3,(H,7,9) |
InChI-Schlüssel |
FVVIPBGQIIHCDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(NC1=O)C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.